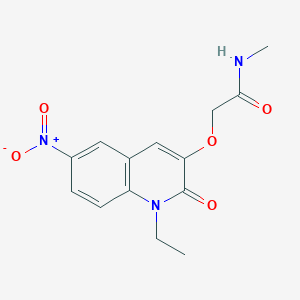
2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Esterification: The esterification of the quinoline derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid leads to the formation of the ethyl ester.
Amidation: The final step involves the amidation of the ethyl ester with N-methylamine to yield 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It can also interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and an amide linkage makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15N3O5 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
LFXRWMYSIINRGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















